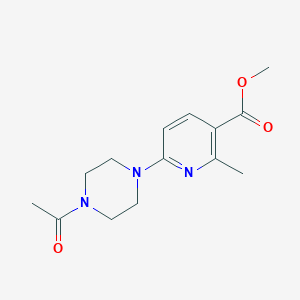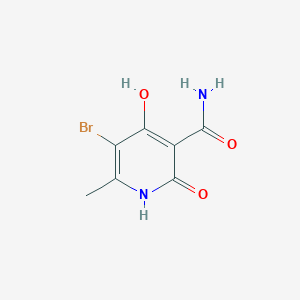![molecular formula C13H8ClN3O4S B11791458 6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a complex organic compound that features a unique structure combining a chloro-nitrophenyl group, an imidazo-thiazole ring, and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo-thiazole core, followed by the introduction of the chloro-nitrophenyl group and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylimidazo[2,1-b]thiazole-2-carboxylic acid: Similar structure but lacks the chloro-nitrophenyl group.
4-Chloro-3-nitrophenylimidazo[2,1-b]thiazole: Similar but without the carboxylic acid group.
Uniqueness
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H8ClN3O4S |
|---|---|
Molekulargewicht |
337.74 g/mol |
IUPAC-Name |
6-(4-chloro-3-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O4S/c1-6-11(12(18)19)22-13-15-9(5-16(6)13)7-2-3-8(14)10(4-7)17(20)21/h2-5H,1H3,(H,18,19) |
InChI-Schlüssel |
SVTFFZGTXIFRJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)




![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)



